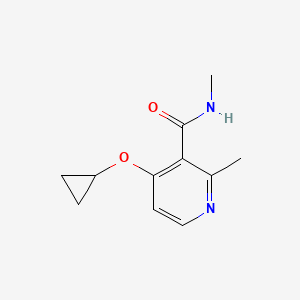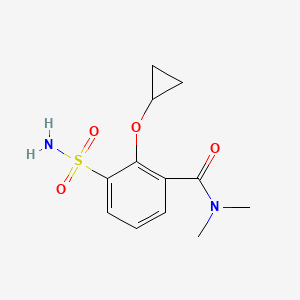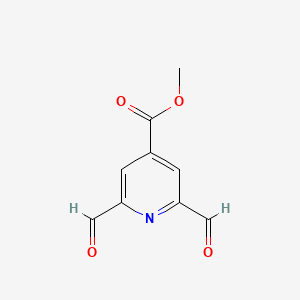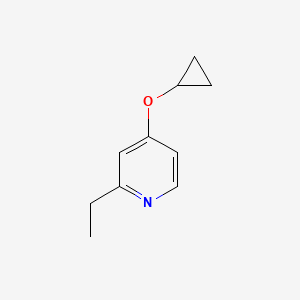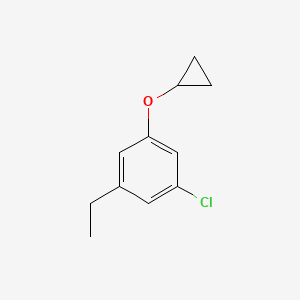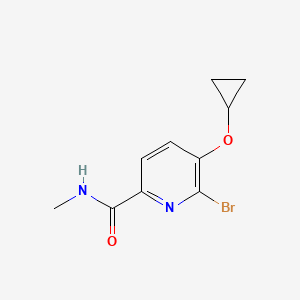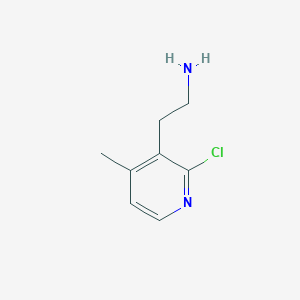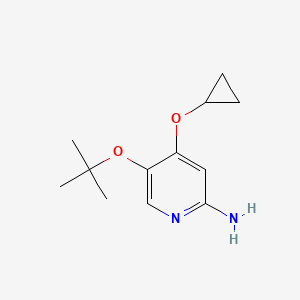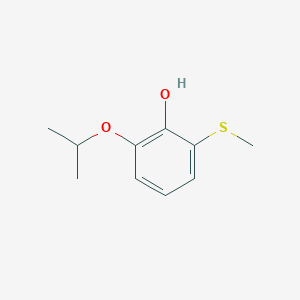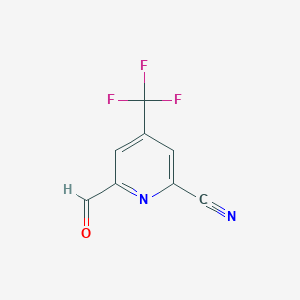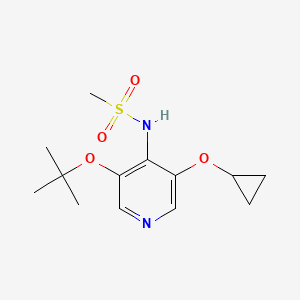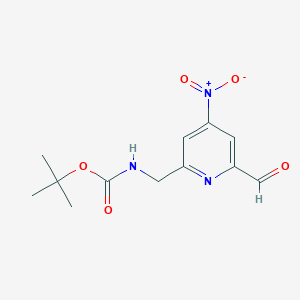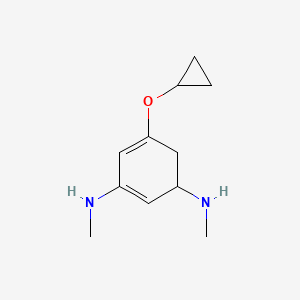
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine is an organic compound with the molecular formula C11H18N2O This compound is characterized by the presence of a cyclopropoxy group attached to a cyclohexa-1,5-diene ring, with two dimethylamino groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine typically involves the following steps:
Formation of the Cyclohexa-1,5-diene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Dimethylation of the Amino Groups: The final step involves the dimethylation of the amino groups at positions 1 and 3 using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexa-1,5-diene-1,3-dione derivatives.
Reduction: Formation of cyclohexa-1,5-diene-1,3-diamine derivatives.
Substitution: Formation of substituted cyclohexa-1,5-diene derivatives.
Scientific Research Applications
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N1,N3-dimethylcyclohexa-1,5-diene-1,3-diamine: shares structural similarities with other cyclohexa-1,5-diene derivatives, such as:
Uniqueness
- The presence of the cyclopropoxy group and the specific positioning of the dimethylamino groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-1-N,3-N-dimethylcyclohexa-1,5-diene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O/c1-12-8-5-9(13-2)7-11(6-8)14-10-3-4-10/h5-6,9-10,12-13H,3-4,7H2,1-2H3 |
InChI Key |
ZQQMVJDPYNCYSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(=CC(=C1)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


